molecular formula C11H9N3 B3358389 9-Amino-3-carboline CAS No. 79642-25-4

9-Amino-3-carboline

Cat. No. B3358389
CAS RN: 79642-25-4
M. Wt: 183.21 g/mol
InChI Key: VUIITIODJYTTIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Amino-3-carboline and its derivatives has been a subject of interest in medicinal chemistry due to their biological and pharmacological properties . For instance, the synthesis of N-Substituted 3-Amino-β-Carboline Derivatives as Potent αβ-Tubulin Degradation Agents has been reported . The synthesis of β-carboline-based natural products poses significant challenges to organic chemists and is a source of inspiration for the development of new organic reactions and innovative synthetic strategies .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an indole backbone . This structure is a promising scaffold for medicinal chemistry . The structure-activity relationships (SARs) of this compound have been studied, revealing that introducing alkoxy substituent into position-7 of harmine led to enhanced cytotoxic activities .

Mechanism of Action

9-Amino-3-carboline and its derivatives have been reported to possess diverse bioactivities . These compounds have been successively reported with diverse biological activities including anti-tumor, anti-plasmodial, anti-bacterial, anti-fungal, anti-trypanosomal, anti-Alzheimer’s disease, anti-atherosclerosis, anti-inflammatory, and neuroprotection activity .

Safety and Hazards

The safety data sheet for 3-Amino-9-ethylcarbazole, a compound similar to 9-Amino-3-carboline, indicates that it is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes. It also poses a risk of serious damage to health by prolonged exposure and a possible risk of impaired fertility and harm to unborn child .

Future Directions

The future directions for 9-Amino-3-carboline research could include the development of efficient and facile synthesis methods, exploration of its diverse bioactivities, and further investigation of its mechanism of action . The growing potential inherent in this compound encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks .

properties

IUPAC Name

pyrido[4,3-b]indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-14-10-4-2-1-3-8(10)9-7-13-6-5-11(9)14/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIITIODJYTTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2N)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901033506
Record name 9-Amino-3-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901033506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79642-25-4
Record name 5H-Pyrido[4,3-b]indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79642-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Amino-3-carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079642254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-3-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901033506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-AMINO-3-CARBOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6276L00CTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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